N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide is an organic compound that features a sulfonamide group, a thiophene ring, and a methoxy-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide can be achieved through a multi-step process:
Formation of the thiophene derivative: The thiophene ring can be functionalized to introduce the 3-hydroxypropyl group. This can be done through a Grignard reaction where thiophene is reacted with a suitable Grignard reagent followed by hydrolysis.
Sulfonamide formation: The 4-methoxy-2-methylbenzenesulfonyl chloride can be synthesized by sulfonation of 4-methoxy-2-methylbenzene followed by chlorination. This sulfonyl chloride is then reacted with the thiophene derivative to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxybenzenesulfonamide: Lacks the methyl group on the benzene ring.
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide: Lacks the methoxy group on the benzene ring.
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide: Contains different substituents on the benzene ring.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiophene ring and the sulfonamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-11-9-13(20-2)3-4-15(11)22(18,19)16-7-5-14(17)12-6-8-21-10-12/h3-4,6,8-10,14,16-17H,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYYUGICMONUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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